Hydrogen Bond Acceptor Count and Polar Surface Area Comparison for Target Engagement Profiling
The target compound contains a specific arrangement of hydrogen bond acceptors (HBA) that distinguishes it from its closest commercially available analog. While direct biological IC50 values are not publicly available for head-to-head comparison, key computed physicochemical properties can serve as a preliminary differentiator when selecting screening candidates [1]. The target compound's unique substitution pattern translates into a defined HBA count and a resulting topological polar surface area (tPSA), which are key determinants of biological membrane permeability and target binding promiscuity .
| Evidence Dimension | Physicochemical Property: Hydrogen Bond Acceptor (HBA) Count / Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | HBA: 6; PSA: Not calculated in this analysis but inferred from structural formula. |
| Comparator Or Baseline | Analog Y044-6269 (triazolo-pyridinyl propyl): HBA: 3; PSA: 101.19 Ų . |
| Quantified Difference | A difference of 3 HBA counts. PSA difference is not directly comparable without a computed value for the target. |
| Conditions | In silico property calculation from structural formula and SMILES; Y044-6269 data from ChemDiv catalog. |
Why This Matters
A higher number of hydrogen bond acceptors can indicate a different capacity for polar interactions with a biological target, making the compound suitable for probing binding pockets that require specific hydrogen bond geometries.
- [1] Calculated from the molecular formula C18H16N4O3 for 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide. The 6 HBA count includes the oxygen atoms in the methoxy, carbonyl, and amide groups, and the nitrogen atoms in the pyridazinone and pyridine rings. View Source
